molecular formula C13H12N4S B14976990 6-(p-tolylmethylsulfanyl)-9H-purine CAS No. 5069-72-7

6-(p-tolylmethylsulfanyl)-9H-purine

Cat. No.: B14976990
CAS No.: 5069-72-7
M. Wt: 256.33 g/mol
InChI Key: YIYGATPLOFBSGV-UHFFFAOYSA-N
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Description

6-(p-tolylmethylsulfanyl)-9H-purine is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The compound this compound features a purine core with a p-tolylmethylsulfanyl substituent at the 6-position, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-tolylmethylsulfanyl)-9H-purine typically involves the introduction of the p-tolylmethylsulfanyl group to the purine core. One common method is through the nucleophilic substitution reaction where a suitable purine derivative reacts with p-tolylmethylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-(p-tolylmethylsulfanyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the p-tolylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituent group.

    Substitution: The p-tolylmethylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified purine derivatives.

    Substitution: Various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

6-(p-tolylmethylsulfanyl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(p-tolylmethylsulfanyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The p-tolylmethylsulfanyl group may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(p-tolylmethylsulfanyl)purine
  • 6-(m-tolylmethylsulfanyl)purine
  • 6-(o-tolylmethylsulfanyl)purine

Uniqueness

6-(p-tolylmethylsulfanyl)-9H-purine is unique due to the specific positioning of the p-tolylmethylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and other similar compounds. This unique structure may result in distinct pharmacological properties and applications.

Properties

CAS No.

5069-72-7

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-[(4-methylphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C13H12N4S/c1-9-2-4-10(5-3-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)

InChI Key

YIYGATPLOFBSGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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